molecular formula C15H19NO2 B1339472 Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate CAS No. 186376-30-7

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No. B1339472
Key on ui cas rn: 186376-30-7
M. Wt: 245.32 g/mol
InChI Key: YUKFHBYDDJRSIY-UHFFFAOYSA-N
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Patent
US09079894B2

Procedure details

To a stirred solution of ethyl 3-benzyl-2,4-dioxo-3-aza bicyclo[3.1.0]hexane-6-carboxylate (SYNLETT, 1996, 1097; 5.0 grams, 18.3 mmol) in tetrahydrofuran (74 mL) cooled at 0° C., BH3-DMS (2N solution in tetrahydrofuran 36 mL, 73.2 mmol) was added over a period of 30 minutes. The reaction temperature was gradually raised to reflux for 6 hours. After cooling the reaction mixture to 0° C., it was quenched by adding aqueous ammonium chloride solution and was extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulphate and the solvent was removed under reduced pressure. The crude product was purified by silica gel column chromatography to obtain ethyl 3-benzyl-3-aza bicyclo[3.1.0]hexane-6-carboxylate (2.8 grams)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
solvent
Reaction Step One
[Compound]
Name
BH3-DMS
Quantity
36 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:13](=O)[CH:12]2[CH:10]([CH:11]2[C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:9]1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>O1CCCC1>[CH2:1]([N:8]1[CH2:13][CH:12]2[CH:10]([CH:11]2[C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C2C(C2C1=O)C(=O)OCC)=O
Name
Quantity
74 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
BH3-DMS
Quantity
36 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was gradually raised
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
it was quenched
ADDITION
Type
ADDITION
Details
by adding aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2C(C2C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 62.5%
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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